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molecular formula C18H12O2 B146853 2,5-Diphenyl-1,4-benzoquinone CAS No. 844-51-9

2,5-Diphenyl-1,4-benzoquinone

Cat. No. B146853
M. Wt: 260.3 g/mol
InChI Key: QYXHDJJYVDLECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06087502

Procedure details

To dry THF was dissolved 0.5 g/1.9 mmol of 2,5-diphenylbenzoquinone in argon atmosphere, and 85 mg/2.24 mmol of lithium aluminum hydride was added to the solution. After stirring at room temperature for 30 minutes, the reaction solution was added to ice containing 1N hydrochloric acid, and the mixture was allowed to stand for 30 minutes. The aqueous layer was extracted with ethyl acetate once, and the extract was dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica, gel column chromatography using hexane-methylene chloride for the eluting solution to obtain 0.28 g of the desired 2,5-diphenyl-1,4-dihydroxybenzene. 1H-NNR (CDCl3 +DMSO-d6): δ 4.52 (2H, br), 6.91 (2H, s), 7.33 (6H, m), 7.61 (4H, m).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 mmol
Type
reactant
Reaction Step Two
Quantity
2.24 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8](=[O:20])[CH:9]=[C:10]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:11](=[O:13])[CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[C:14]1([C:10]2[CH:9]=[C:8]([OH:20])[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:12][C:11]=2[OH:13])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.9 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(C=C(C(C1)=O)C1=CC=CC=C1)=O
Name
Quantity
2.24 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
WAIT
Type
WAIT
Details
to stand for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica, gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=C(C(=C1)O)C1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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